7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione

Description

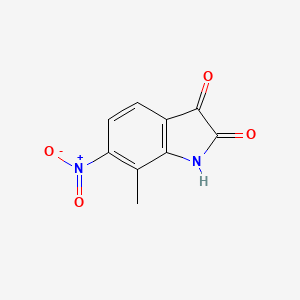

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-6-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINFJUOXGHWKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 7-methylindole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .

Chemical Reactions Analysis

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound has shown potential as an antiviral and antimicrobial agent.

Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its biological activity.

Mechanism of Action

The biological activity of 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione with similar compounds:

*Inferred based on structural similarity.

Structural and Electronic Effects

- Nitro Group Position: The nitro group at position 6 (vs. For example, 7-Nitro-1H-indole-2,3-dione (7-NO₂) showed low sigma-1 receptor affinity but high sigma-2 selectivity (Kis2 = 42 nM), suggesting substituent position critically impacts receptor binding .

- Halogen vs. Methyl Substituents : Bromo/fluoro substituents (e.g., 6-Bromo and 6-Fluoro derivatives) increase molecular weight and polarizability, whereas the methyl group in the target compound improves lipophilicity (ClogP ~1.5–2.0 inferred from similar compounds ).

Spectroscopic Data

- 13C-NMR: In nitro-substituted indole-2,3-diones, the C-NO₂ carbon resonates at ~147 ppm (e.g., 147.14 ppm in a 7-nitro analog) . The methyl group (CH₃) is expected near 20–25 ppm.

- HRMS : Accurate mass data for nitro-indole-diones (e.g., m/z 253.0979 for C₁₅H₁₃N₂O₂) aid in structural confirmation.

Biological Activity

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS No. 332082-30-1) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, potential therapeutic applications, and relevant case studies.

Molecular Formula : C9H6N2O4

Molecular Weight : 206.15 g/mol

Structure : The compound features a methyl group at the 7-position and a nitro group at the 6-position of the indole ring, contributing to its unique reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.

- Anticancer Potential : Research indicates that it could be effective against certain cancer cell lines.

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

Antimicrobial Activity

Research has shown that derivatives of indole compounds often exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Gram-positive bacteria | |

| Isatin-indole derivative | 74.20% inhibition at 30 μM |

These findings suggest that this compound may share similar mechanisms of action with other indole derivatives.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notable findings include:

These results indicate that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity toward normal cells.

The biological mechanisms underlying the activity of this compound are thought to involve:

- Enzyme Interaction : The compound may inhibit enzymes critical for cell proliferation.

- Gene Expression Modulation : It could influence gene expression related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to its anticancer effects.

Case Studies

Several case studies have investigated the effects of this compound in various biological contexts:

- Antibacterial Study : A study demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli when treated with varying concentrations of the compound.

- Anticancer Efficacy : In vitro studies on MCF-7 and A549 cell lines revealed dose-dependent cytotoxicity, suggesting potential for further development as an anticancer agent.

Q & A

Q. What methodologies elucidate the reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Variable-temperature NMR tracks intermediate formation (e.g., nitroso intermediates).

- Isotopic Labeling : ¹⁵N-labeled reagents clarify nitro-group behavior in reduction reactions.

- In-Situ Spectroscopy : ReactIR monitors carbonyl/nitro-group transformations during reactions .

Notes

- Methodological Rigor : Emphasizes reproducibility, validation, and interdisciplinary approaches (experimental + computational).

- Advanced Techniques : Highlights meta-analysis, DoE, and kinetic modeling to address research gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.